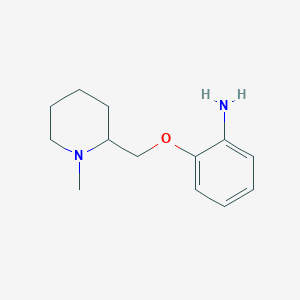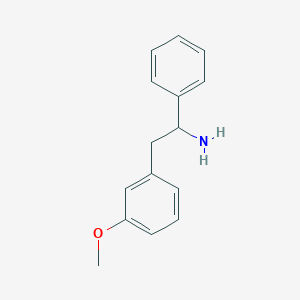![molecular formula C20H23N5O2 B2984536 N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylpropanamide CAS No. 1020518-60-8](/img/structure/B2984536.png)
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylpropanamide is a complex organic compound with a unique structure that combines elements of pyrimidine, pyrazole, and phenylpropanamide
Mécanisme D'action
Target of Action
The primary target of TCMDC-124934 is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . PfAsnRS is a key enzyme involved in protein synthesis in the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124934 inhibits the PfAsnRS enzyme via a unique mechanism known as reaction hijacking . This involves the enzyme-mediated production of an Asn-TCMDC-124934 adduct, which inhibits protein translation and activates the amino acid starvation response . This mechanism is selective for PfAsnRS, with human AsnRS being much less susceptible .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124934 affects the protein translation pathway in Plasmodium falciparum . This disruption of protein synthesis leads to an amino acid starvation response, which is detrimental to the parasite . Additionally, the compound has been linked to the nucleoside transporter 4 (PfNT4), suggesting potential effects on nucleoside transport .
Pharmacokinetics
The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of TCMDC-124934’s action include the inhibition of protein translation and the activation of the amino acid starvation response in Plasmodium falciparum . This leads to a potent anti-parasitic effect, with the compound showing strong activity against parasite cultures .
Action Environment
Analyse Biochimique
Biochemical Properties
TCMDC-124934 has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), a key enzyme in the life cycle of the malaria parasite . The compound binds outside the active site of PfProRS, demonstrating a unique mode of interaction .
Cellular Effects
The effects of TCMDC-124934 on cellular processes are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that TCMDC-124934 may interfere with the RNA splicing process in Plasmodium falciparum, affecting the parasite’s ability to survive and reproduce .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124934 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For instance, it has been shown to bind to the PfProRS enzyme, inhibiting its activity and thereby disrupting the life cycle of the malaria parasite .
Temporal Effects in Laboratory Settings
The effects of TCMDC-124934 over time in laboratory settings have been studied, with a focus on the compound’s stability, degradation, and long-term effects on cellular function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrazole intermediates. These intermediates are then coupled under specific conditions to form the final compound.
Pyrimidine Intermediate Synthesis: The pyrimidine intermediate can be synthesized through the reaction of ethyl acetoacetate with urea in the presence of a base, followed by alkylation with ethyl iodide.
Pyrazole Intermediate Synthesis: The pyrazole intermediate is prepared by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the pyrimidine and pyrazole intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular pathways and gene expression.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylacetamide
- N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylbutanamide
Uniqueness
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylpropanamide is unique due to its specific combination of pyrimidine, pyrazole, and phenylpropanamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-4-16-14(3)21-20(23-19(16)27)25-17(12-13(2)24-25)22-18(26)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11H2,1-3H3,(H,22,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDUCKJXJOISLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2984453.png)



![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2984459.png)




![6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2984470.png)


![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)

